(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine
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Overview
Description
(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of substituted acrylic acids with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include the use of acetic acid and ammonium carbonate under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activities, including its potential as an enzyme inhibitor.
Medicine: The compound has shown promise as a potential therapeutic agent, particularly in the treatment of cancer due to its ability to inhibit CDK2/cyclin A2
Industry: Its derivatives may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine involves its interaction with specific molecular targets. One of the primary targets is CDK2/cyclin A2, an enzyme complex involved in cell cycle regulation. The compound inhibits the activity of this enzyme, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have been studied for similar biological activities
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been investigated for their potential as cancer therapeutics
Uniqueness
(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to selectively inhibit CDK2/cyclin A2 makes it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C12H18N6 |
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Molecular Weight |
246.31 g/mol |
IUPAC Name |
[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl]methanamine |
InChI |
InChI=1S/C12H18N6/c1-17-11-10(7-16-17)12(15-8-14-11)18-5-3-2-4-9(18)6-13/h7-9H,2-6,13H2,1H3 |
InChI Key |
DXQSPLLIFRNBKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCCCC3CN |
Origin of Product |
United States |
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